molecular formula C15H21NO3S B2627161 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 898413-16-6

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B2627161
CAS No.: 898413-16-6
M. Wt: 295.4
InChI Key: FMVIFUMTKDHOFG-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound supplied for laboratory research purposes. With a molecular formula of C15H21NO3S and a molecular weight of 295.40 g/mol, this compound features a benzamide group linked to an N-butyl-substituted tetrahydrothiophene-1,1-dioxide moiety . The specific research applications and biological mechanisms of action for this compound are areas of ongoing scientific investigation. It is structurally characterized by the presence of a sulfone group, which is a common pharmacophore in medicinal chemistry, and an amide linkage. Researchers are exploring its potential utility in various fields. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-2-3-10-16(14-9-11-20(18,19)12-14)15(17)13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVIFUMTKDHOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes and reaction conditions are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is widely used in scientific research due to its unique properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is used to study the effects of specific molecular interactions. In medicine, it is investigated for its potential therapeutic applications. In industry, it is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may act as an activator or inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among benzamide derivatives include substituents on the amide nitrogen, aromatic ring modifications, and functional groups influencing electronic properties.

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Notable Properties Reference
Target Compound N-butyl, 1,1-dioxidotetrahydrothiophen-3-yl High lipophilicity (butyl), sulfone enhances polarity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl, 3-methylbenzoyl N,O-bidentate directing group for metal catalysis
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) 3,4-dimethoxyphenethyl Potential CNS activity due to methoxy groups
D1–1 (Benzamide derivative) Modified P1' (benzamide), P4 (thiazole) Improved ΔGbind for 3CLpro inhibition
898405-32-8 (N-ethyl-3-nitrobenzamide derivative) N-ethyl, 3-nitro, 1,1-dioxidotetrahydrothiophen-3-yl Nitro group increases electron-withdrawing effects

Key Observations :

  • Lipophilicity : The butyl chain in the target compound likely increases logP compared to shorter alkyl chains (e.g., ethyl in 898405-32-8) or polar substituents (e.g., hydroxy in ).
  • Electronic Effects: The sulfone group in the target compound may enhance hydrogen-bonding interactions compared to non-sulfonated analogues (e.g., Rip-B).
  • Biological Activity : Compounds like D1–1 demonstrate that benzamide substituents critically influence binding efficiency (e.g., improved ΔGbind via H-bonding with C44) .
Enzyme Inhibition Potential
  • D1–1 : Modified benzamide derivatives showed enhanced binding to SARS-CoV-2 3CLpro due to optimized H-bonds (e.g., 69% occupation of H–N (P1’)···O (C44)) . The target compound’s sulfone group may similarly stabilize enzyme interactions.
  • Topoisomerase Inhibitors : Methyl/chloro substituents on benzamide rings () were critical for DNA gyrase inhibition, though bulkier groups (e.g., butyl) might sterically hinder activity .
Neuroleptic Analogues

Benzamide derivatives like amisulpride and sulpiride () share structural motifs with the target compound but differ in nitrogen substituents. The sulfone group in the target compound may alter blood-brain barrier penetration compared to non-sulfonated neuroleptics.

Photophysical and Analytical Considerations

  • Excited-State Properties: Benzamide derivatives exhibit varied fluorescence/phosphorescence profiles. The sulfone group in the target compound may reduce emission lifetimes compared to non-sulfonated analogues (e.g., acetanilide in ) .

Biological Activity

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a butyl group attached to a benzamide core, along with a dioxidotetrahydrothiophen moiety. The synthesis typically involves multiple steps, including the formation of the benzamide core through reactions with butylamine and subsequent modifications to introduce the tetrahydrothiophen group. The synthesis methods have been optimized for high yield and purity, making it suitable for further biological studies.

This compound primarily acts as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . This interaction modulates potassium ion concentrations within cells, influencing various physiological processes such as pain perception, anxiety, and epilepsy. The compound's ability to activate GIRK channels suggests potential applications in treating neurological disorders.

Antimicrobial and Anticancer Properties

Preliminary studies indicate that this compound exhibits antimicrobial and anticancer activities . For instance, compounds with similar structures have shown effectiveness against various microbial strains and cancer cell lines. These findings underscore the need for further investigation into its therapeutic potential.

Research Findings

A summary of key findings related to this compound is presented in the table below:

Study Findings Implications
Synthesis StudySuccessful synthesis with high purityEnables further biological evaluation
Mechanistic StudyActivates GIRK channelsPotential neurological therapeutic applications
Antimicrobial StudyExhibits antimicrobial activity against specific strainsCould lead to new antimicrobial agents
Anticancer StudyShows promise against cancer cell linesFurther studies needed for drug development

Q & A

Q. What are the foundational steps for synthesizing N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, and what reagents are critical for each stage?

  • Methodological Answer : The synthesis typically involves:

Amidation : Coupling a benzoyl chloride derivative with a tetrahydrothiophene-3-amine precursor using a coupling agent (e.g., HATU or EDC) in dichloromethane at 0–25°C .

Oxidation : Converting the tetrahydrothiophene moiety to its 1,1-dioxide form using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in a polar solvent like methanol .

Nitro Group Introduction (if applicable): Electrophilic aromatic substitution with nitric acid (HNO₃) in sulfuric acid at controlled temperatures (0–5°C) .
Table 1 : Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)
AmidationHATU, DCM, 25°C65–75
OxidationH₂O₂, MeOH, 40°C80–85
NitrationHNO₃/H₂SO₄, 0°C50–60

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions and absence of unreacted precursors. For example, the tetrahydrothiophene-dioxide protons resonate at δ 3.1–3.5 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 280.34 for the base compound) via ESI-MS .
  • HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodological Answer :
  • Temperature Control : Lowering amidation temperatures to 0°C reduces side reactions (e.g., hydrolysis of the benzoyl chloride) .
  • Solvent Selection : Polar aprotic solvents (DMF or acetonitrile) enhance coupling efficiency by stabilizing intermediates .
  • Catalyst Screening : Test palladium or copper catalysts for nitro group reduction steps to minimize byproducts .

Q. How should contradictory data on biological activity be addressed when comparing studies using different synthetic batches?

  • Methodological Answer :
  • Batch Consistency : Ensure identical purification methods (e.g., column chromatography vs. recrystallization) to eliminate impurities affecting bioactivity .
  • Dose-Response Curves : Perform IC₅₀ assays across multiple concentrations to account for potency variations due to stereochemical impurities .
  • Structural Validation : Use X-ray crystallography (SHELXL ) to confirm stereochemistry, as incorrect configurations can alter target binding.

Q. What methodologies elucidate the compound’s mechanism of action in modulating biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450) based on the tetrahydrothiophene-dioxide’s electron-withdrawing effects .
  • Biochemical Assays : Measure inhibition kinetics (Km/Vmax) against purified targets (e.g., kinases) using fluorescence polarization .
  • Crystallography : Co-crystallize the compound with its target protein and solve the structure via SHELX to identify key binding residues.

Q. How can structural modifications enhance this compound’s selectivity for therapeutic applications?

  • Methodological Answer :
  • SAR Studies :
  • Replace the nitro group with a methoxy group to reduce cytotoxicity while retaining affinity .
  • Introduce a fluorobenzyl substituent to improve blood-brain barrier penetration .
  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents on binding .

Table 2 : Structure-Activity Relationship (SAR) Findings

ModificationObserved EffectReference
Nitro → MethoxyReduced cytotoxicity (IC₅₀ ↑ 30%)
Butyl → FluorobenzylBBB permeability ↑ 2.5-fold

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • LC-MS Stability Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24h; quantify degradation products .
  • Thermal Analysis : Perform DSC to identify decomposition temperatures (>200°C indicates thermal stability) .

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